Setastine

Descripción general

Descripción

Setastina es un compuesto químico conocido por sus propiedades antihistamínicas. Se utiliza principalmente para tratar alergias y rinitis. El compuesto es un antagonista altamente selectivo del receptor H1, lo que significa que bloquea la acción de la histamina, una sustancia en el cuerpo que causa síntomas alérgicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Setastina puede sintetizarse a través de una serie de reacciones químicas que involucran los siguientes pasos:

Formación del Intermediario: La síntesis comienza con la reacción de cloruro de 4-clorobencilo con fenilacetonitrilo en presencia de una base para formar un compuesto intermedio.

Ciclación: El intermediario se somete a ciclación con hexahidroazepina para formar la estructura central de la setastina.

Modificación Final:

Métodos de Producción Industrial: La producción industrial de setastina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, para garantizar un alto rendimiento y pureza del producto final .

Tipos de Reacciones:

Reducción: Las reacciones de reducción se pueden utilizar para eliminar átomos de oxígeno o agregar átomos de hidrógeno a la molécula.

Sustitución: Setastina puede sufrir reacciones de sustitución en las que un grupo funcional se reemplaza por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de boro y sodio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en diversas condiciones, como entornos ácidos o básicos.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados desoxigenados .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Mechanism of Action

Setastine acts as a selective antagonist for the histamine H1 receptor. By blocking this receptor, it mitigates the physiological effects of histamine, such as vasodilation and increased vascular permeability, which are responsible for allergic symptoms like sneezing and itching .

Clinical Uses

this compound is primarily employed in treating allergic rhinitis and urticaria. Its efficacy in these conditions has been documented in various clinical studies. For example, a study involving 200 patients with chronic urticaria demonstrated that this compound effectively reduced symptoms when administered alongside other treatments .

Long-lasting Effects

The compound exhibits a long-lasting antihistamine effect, lasting up to 16 hours, which is advantageous for patient compliance and management of allergy symptoms .

Scientific Research Applications

This compound's unique properties make it a valuable model compound in several research domains:

- Chemistry : this compound is frequently used as a model compound in studies focused on antihistamine synthesis and reaction mechanisms. Its structural characteristics allow researchers to explore modifications that may enhance efficacy or reduce side effects.

- Biology : Research has investigated this compound's effects on histamine receptors and its potential anti-inflammatory properties. Studies have shown that it can inhibit anaphylactic shock in animal models, highlighting its utility in immunological research .

- Pharmacokinetics : The pharmacokinetic profile of this compound shows poor penetration across the blood-brain barrier compared to first-generation antihistamines. This property contributes to its lower sedative effects, making it a focus for developing non-sedating antihistamines .

Case Studies

Several case studies have highlighted the clinical effectiveness of this compound:

-

Chronic Urticaria Treatment :

A clinical trial involving 200 patients compared the efficacy of acupoint injection with autoblood against standard treatment with this compound. The acupoint group showed a higher cure rate (66%) compared to the medicine group (0%), indicating that while this compound is effective, alternative therapies may provide superior outcomes in specific contexts . -

Animal Model Studies :

In animal studies, this compound has been shown to significantly inhibit anaphylactic shock induced by sensitization with horse serum in guinea pigs. This underscores its potential role in research aimed at understanding allergic reactions and developing new therapeutic strategies .

Mecanismo De Acción

Setastina ejerce sus efectos uniéndose selectivamente y bloqueando el receptor H1. Esto evita que la histamina se una al receptor y desencadene síntomas alérgicos. Los objetivos moleculares de setastina incluyen los receptores H1 ubicados en varias células, como los mastocitos y los basófilos. Las vías implicadas incluyen la inhibición de las cascadas de señalización inducidas por la histamina que conducen a la inflamación y otras respuestas alérgicas .

Compuestos Similares:

Clemastina: Otro antagonista del receptor H1 con propiedades antihistamínicas similares.

Difenhidramina: Un antihistamínico ampliamente utilizado que también actúa sobre los receptores H1, pero tiene más efectos sedantes.

Comparación:

Selectividad: Setastina es más selectiva para los receptores H1 en comparación con la difenhidramina, lo que resulta en menos efectos secundarios.

Sedación: Setastina penetra mal la barrera hematoencefálica, por lo que es menos sedante en comparación con la difenhidramina.

Comparación Con Compuestos Similares

Clemastine: Another H1 receptor antagonist with similar antihistamine properties.

Diphenhydramine: A widely used antihistamine that also acts on H1 receptors but has more sedative effects.

Comparison:

Selectivity: Setastine is more selective for H1 receptors compared to diphenhydramine, resulting in fewer side effects.

Sedation: this compound penetrates the blood-brain barrier poorly, making it less sedating compared to diphenhydramine.

Actividad Biológica

Setastine, also known by its trade name Loderix, is a potent antihistamine primarily used for the treatment of allergic conditions such as rhinitis. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Profile

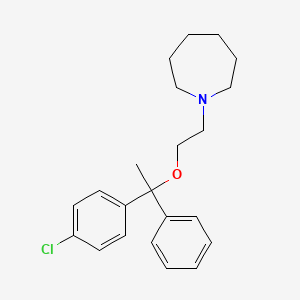

- IUPAC Name : N-(1-phenyl-1-[4-chlorophenyl])-etoxy-ethylene-perhydroazepine hydrochloride

- CAS Number : 64294-95-7

- Molecular Formula : C22H28ClNO

- Molar Mass : 357.92 g/mol

Pharmacodynamics

This compound functions as a selective antagonist of the histamine H1 receptor. Unlike many antihistamines, it does not exhibit anticholinergic, antiadrenergic, or antiserotonergic effects, making it a unique option in the treatment of allergies. Its mechanism involves blocking the binding of histamine to H1 receptors located in various tissues, including smooth muscle and endothelial cells, which mitigates allergic responses such as inflammation and increased vascular permeability .

Pharmacokinetics

This compound exhibits a long-lasting antihistaminic effect, with efficacy lasting up to 16 hours post-administration. Its oral bioavailability is significant, and it poorly penetrates the blood-brain barrier, resulting in minimal sedative effects compared to other antihistamines like diphenhydramine .

Antihistamine Efficacy

This compound has shown comparable antihistamine activity to clemastine fumarate in various animal models:

| Assay Type | This compound | Clemastine Fumarate |

|---|---|---|

| Histamine-induced lethality | Effective | Effective |

| Bronchospasm in guinea pigs | Effective | Effective |

| Plasma extravasation in rats | Effective | Effective |

| Contractile action in isolated ileum | Effective | Effective |

| Inhibition of anaphylactic shock | Effective | Effective |

These findings suggest that this compound is a highly effective H1 antagonist with a favorable safety profile .

Case Studies and Clinical Findings

- Comparative Study : A clinical examination compared the efficacy of this compound against other antihistamines. Results indicated that patients receiving this compound experienced significant relief from allergy symptoms with fewer side effects related to sedation .

- Pre-clinical Research : In pre-clinical studies involving guinea pigs sensitized to allergens, this compound effectively inhibited anaphylactic shock responses, demonstrating its potential utility in acute allergic reactions .

- Long-term Use Evaluation : A study evaluated long-term administration of this compound in patients with chronic allergic conditions. The findings suggested sustained efficacy and safety over extended periods without significant adverse effects on cardiovascular health .

Propiedades

IUPAC Name |

1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClNO/c1-22(19-9-5-4-6-10-19,20-11-13-21(23)14-12-20)25-18-17-24-15-7-2-3-8-16-24/h4-6,9-14H,2-3,7-8,15-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSPHZOBAOWFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867067 | |

| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64294-95-7 | |

| Record name | Setastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64294-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Setastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064294957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SETASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G3OCF528J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.